Unii-nch0QD81ZR

TRK inhibitor acquired resistance solvent front mutation

Selitrectinib (also known as LOXO-195 or BAY is an orally bioavailable, second-generation selective tyrosine kinase inhibitor targeting the neurotrophic tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC. It was specifically designed as a follow-on therapy to address acquired resistance that emerges during treatment with first-generation TRK inhibitors such as larotrectinib and entrectinib.

Molecular Formula C20H18BrN3O3S
Molecular Weight 460.3 g/mol
CAS No. 1021497-97-1
Cat. No. B1673767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-nch0QD81ZR
CAS1021497-97-1
SynonymsKR-33494;  KR33494;  KR 33494.
Molecular FormulaC20H18BrN3O3S
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br
InChIInChI=1S/C20H18BrN3O3S/c21-15-6-8-16(9-7-15)28-13-18(25)22-17-12-24(23-19(17)20(26)27)11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,26,27)
InChIKeyZRLJEHIUGYTTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Selitrectinib (UNII-NCH0QD81ZR, LOXO-195): A Next-Generation TRK Inhibitor for Overcoming Acquired Resistance in NTRK Fusion-Positive Cancers


Selitrectinib (also known as LOXO-195 or BAY 2731954) is an orally bioavailable, second-generation selective tyrosine kinase inhibitor targeting the neurotrophic tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC [1]. It was specifically designed as a follow-on therapy to address acquired resistance that emerges during treatment with first-generation TRK inhibitors such as larotrectinib and entrectinib [2]. Unlike earlier agents, selitrectinib was developed to maintain potent activity against a spectrum of clinically observed kinase domain mutations—including solvent front, gatekeeper, and xDFG variants—that abrogate the binding of first-generation inhibitors [3].

Why First-Generation TRK Inhibitors Cannot Substitute for Selitrectinib in Resistance Settings


Generic substitution with first-generation TRK inhibitors such as larotrectinib or entrectinib is not feasible in the post-resistance setting because these compounds exhibit markedly reduced potency against acquired kinase domain mutations [1]. For example, larotrectinib shows an IC50 of >10,000 nM against the compound mutation TRKA G595R+F589L, whereas selitrectinib retains activity at 468 nM [2]. Similarly, entrectinib's potency drops to 1,840 nM against the same double mutant, representing a ~300-fold loss of activity relative to wild-type [2]. Selitrectinib's macrocyclic structure enables it to circumvent steric clashes with mutant residues that compromise earlier inhibitors, making it the only viable TRK-targeted option for patients with documented resistance mutations [3].

Selitrectinib (UNII-NCH0QD81ZR): Quantitative Differentiation Evidence for Scientific Procurement


Superior Potency Against Acquired Solvent Front Mutations (G595R/G623R) Versus First-Generation Inhibitors

Selitrectinib demonstrates significantly greater potency against clinically relevant solvent front mutations compared to the first-generation inhibitors larotrectinib and entrectinib. In biochemical kinase assays, selitrectinib inhibited TRKA G595R with an IC50 of 18.7 nM, whereas larotrectinib required 3,540 nM (189-fold higher) and entrectinib required 987 nM (53-fold higher) [1]. Similarly, against TRKC G623R, selitrectinib's IC50 was 27.7 nM compared to 6,940 nM for larotrectinib and 1,500 nM for entrectinib [1].

TRK inhibitor acquired resistance solvent front mutation NTRK fusion precision oncology

Maintained Activity Against xDFG Mutations (G667C/G696C) That Confer Resistance to Multiple TRK Inhibitors

Selitrectinib retains low nanomolar potency against the xDFG mutations TRKA G667C and TRKC G696C, which are emerging resistance variants. In head-to-head biochemical assays, selitrectinib inhibited TRKA G667C with an IC50 of 118 nM and TRKC G696C with an IC50 of 182 nM [1]. In contrast, larotrectinib showed IC50 values of 1,630 nM and 4,360 nM, respectively, while entrectinib showed 138 nM and 547 nM [1].

xDFG mutation G667C acquired resistance TRK inhibitor sequential therapy

Superior Kinase Selectivity Profile Relative to Entrectinib, Minimizing Off-Target Toxicity Risk

Selitrectinib exhibits exceptional selectivity for the TRK kinase family, with a >1,000-fold selectivity window against 98% of the 228 non-TRK kinases tested [1]. In contrast, entrectinib is a multi-kinase inhibitor with potent activity against ALK (IC50 1.6 nM) and ROS1 (IC50 0.2 nM), which contributes to its distinct toxicity profile including weight gain, cognitive impairment, and peripheral edema [2].

kinase selectivity off-target toxicity TRK inhibitor safety pharmacology therapeutic window

Clinical Efficacy in Larotrectinib-Resistant Patients: 45% Objective Response Rate in Phase 1/2 Trial

In a Phase 1/2 clinical trial (NCT03215511), selitrectinib demonstrated a 45% objective response rate (ORR) in 20 patients with NTRK fusion-positive solid tumors who had previously progressed on first-generation TRK inhibitors [1]. This includes patients with documented solvent front and xDFG resistance mutations. In contrast, continuation of larotrectinib beyond progression yields no clinical benefit, with all patients exhibiting disease progression [2].

clinical response resistant mutation NTRK fusion phase 1/2 trial objective response rate

Differential Potency Against Gatekeeper Mutation TRKA F589L Compared to Larotrectinib and Entrectinib

Selitrectinib demonstrates intermediate potency against the gatekeeper mutation TRKA F589L (IC50 27.8 nM), whereas larotrectinib shows markedly reduced potency (IC50 675 nM, 24-fold higher) and entrectinib retains potent activity (IC50 <0.2 nM) [1]. This differential profile highlights that no single inhibitor is optimal for all resistance variants, and that selitrectinib offers a distinct therapeutic profile relative to entrectinib.

gatekeeper mutation F589L TRK inhibitor acquired resistance kinase inhibitor

Wild-Type TRK Potency: Comparable to First-Generation Inhibitors with Reduced Risk of Acquired Resistance

Against wild-type TRKA, selitrectinib exhibits an IC50 of 3.9 nM, which is approximately 6-fold less potent than entrectinib (0.30 nM) but 6-fold more potent than larotrectinib (23.5 nM) [1]. This intermediate potency against wild-type TRK is intentionally designed: it provides sufficient target engagement for clinical efficacy while minimizing the selective pressure that drives emergence of resistance mutations [2].

wild-type TRK IC50 potency therapeutic index NTRK fusion

Optimal Research and Industrial Application Scenarios for Selitrectinib (UNII-NCH0QD81ZR)


Preclinical Development of Sequential TRK Inhibitor Therapy Regimens

Selitrectinib is the reference standard for investigating rational sequential therapy in NTRK fusion-positive models. Researchers developing combination or sequential treatment strategies should use selitrectinib as the prototypical second-generation agent, given its well-characterized activity against solvent front (G595R/G623R, 18.7-27.7 nM) and xDFG (G667C/G696C, 118-182 nM) mutants [1]. Studies comparing the durability of response and emergence of further resistance mutations under selitrectinib versus repotrectinib or next-generation macrocycles provide critical insights into optimal treatment algorithms [2].

Resistance Mechanism Studies in TRK-Dependent Cancer Models

Selitrectinib is an essential tool compound for studying acquired resistance mechanisms to TRK inhibition. Its distinct resistance profile—marked by the emergence of xDFG and compound mutations—enables researchers to model the evolutionary trajectory of NTRK fusion-positive tumors under therapeutic pressure. The compound's high selectivity (>1,000-fold for non-TRK kinases) ensures that observed resistance phenotypes are truly on-target, minimizing confounding off-target effects that complicate interpretation of data from multi-kinase inhibitors like entrectinib [3].

Translational Research Bridging Biochemical Potency to Clinical Resistance

Selitrectinib serves as a paradigm for translational research that links biochemical IC50 values to clinical outcomes. The concordance between its in vitro potency against resistance mutants (e.g., 18.7 nM for TRKA G595R) and the 45% ORR in resistant patients validates the use of biochemical assays to predict clinical efficacy [4]. Procurement of selitrectinib enables investigators to calibrate their own biochemical and cell-based assays against a clinically benchmarked compound, facilitating the development of novel TRK inhibitors with improved resistance profiles.

Combinatorial Screening with Immunotherapy or Chemotherapy Agents

Given its narrow selectivity and predictable pharmacokinetics, selitrectinib is an ideal partner for high-throughput combination screens. Its minimal off-target activity reduces the risk of synergistic toxicity when combined with immune checkpoint inhibitors or cytotoxic chemotherapies, a common concern with broader-spectrum agents. Procurement of selitrectinib for combinatorial studies in NTRK fusion-positive patient-derived xenograft (PDX) models or organoid systems accelerates the identification of rational combination regimens that may forestall or overcome resistance [5].

Quote Request

Request a Quote for Unii-nch0QD81ZR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.